4-Hydroxyphenyl Maraviroc-d6
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Overview
Description
- Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells. The compound you mentioned, this compound, is likely a labeled or deuterated form of Maraviroc, which can be used for research purposes.
4-Hydroxyphenyl Maraviroc-d6: is a chemical compound used in proteomics research.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for 4-Hydroxyphenyl Maraviroc-d6 are not readily available in the search results.
- For industrial production methods, further research would be needed beyond what’s currently available.
Chemical Reactions Analysis
- Without specific information on this compound, I cannot provide details about its reactions, reagents, or major products formed.
- as a phenolic compound, it may undergo reactions such as oxidation (e.g., with strong oxidizing agents), reduction (e.g., with metal hydrides), and substitution (e.g., halogenation).
Scientific Research Applications
- Research applications for 4-Hydroxyphenyl Maraviroc-d6 would likely align with those of Maraviroc itself.
- These applications include:
Medicine: Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells.
Chemistry: Researchers may use it as a reference standard or in studies related to drug metabolism.
Biology: Investigating its effects on immune cells and viral entry pathways.
Industry: Notably, Maraviroc has applications in pharmaceuticals.
Mechanism of Action
- The mechanism of action for Maraviroc involves blocking the CCR5 receptor on immune cells (specifically T cells). By doing so, it prevents HIV from entering these cells and inhibits viral replication.
- The CCR5 receptor is essential for HIV entry into host cells, making it a valuable target for antiretroviral therapy.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find specific information on similar compounds related to 4-Hydroxyphenyl Maraviroc-d6 in the search results.
Properties
CAS No. |
1217513-42-2 |
---|---|
Molecular Formula |
C29H41F2N5O2 |
Molecular Weight |
535.713 |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1/i1D3,2D3 |
InChI Key |
FWOMXCBURQJRQH-HSGIMECWSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Synonyms |
4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide; UK 437719-d6 |
Origin of Product |
United States |
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